Cas no 1450790-52-9 (2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one)
2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-CHLOROPHENYL)-7,8-DIHYDRO-3H-PYRANO[4,3-D]PYRIMIDIN-4(5H)-ONE
- BDBM50439820
- 2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one
-
- Inchi: 1S/C13H11ClN2O2/c14-9-3-1-8(2-4-9)12-15-11-5-6-18-7-10(11)13(17)16-12/h1-4H,5-7H2,(H,15,16,17)
- InChI Key: VGZPFGHBDGGHSF-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1NC(C2COCCC=2N=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 423
- XLogP3: 1.3
- Topological Polar Surface Area: 50.7
2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089005645-250mg |
2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one |
1450790-52-9 | 97% | 250mg |
$530.83 | 2022-04-02 | |
| Alichem | A089005645-1g |
2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one |
1450790-52-9 | 97% | 1g |
$1,282.00 | 2022-04-02 | |
| Chemenu | CM505494-1g |
2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one |
1450790-52-9 | 95% | 1g |
$1195 | 2022-06-12 |
2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one Related Literature
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one
Comprehensive Overview of 2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one (CAS No: 1450790-52-9)
2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one (CAS: 1450790-52-9) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural framework and potential biological activities. This compound belongs to the pyrano[4,3-D]pyrimidinone family, which is known for its versatility in drug discovery. Researchers are particularly interested in its 4(5H)-one moiety, as it often contributes to enhanced binding affinity with target proteins, making it a valuable scaffold for developing novel therapeutics.
In recent years, the demand for heterocyclic compounds like 2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one has surged, driven by advancements in medicinal chemistry and computational drug design. A common query among scientists is how this compound compares to other pyrimidine derivatives in terms of bioavailability and metabolic stability. Studies suggest that the presence of the 4-chlorophenyl group may improve lipophilicity, thereby enhancing membrane permeability—a critical factor in drug development. Additionally, its dihydro-3H-pyrano ring system offers structural rigidity, which could reduce off-target effects.
The synthesis of CAS No: 1450790-52-9 typically involves multi-step organic reactions, including cyclocondensation and functional group transformations. One of the most discussed topics in synthetic forums is the optimization of yield and purity for this compound, especially when scaling up for industrial applications. Green chemistry principles are increasingly applied to minimize waste and improve sustainability, aligning with global trends toward eco-friendly synthesis.
Beyond pharmaceuticals, 2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one has potential applications in agrochemicals, particularly as a precursor for crop protection agents. Its pyrimidinone core is structurally similar to several known fungicides and herbicides, sparking interest in its pesticidal properties. Researchers are also exploring its role in material science, where its aromatic and heterocyclic features could contribute to the development of advanced polymers or coatings.
From a market perspective, the compound’s patent status and commercial availability are frequently searched topics. While CAS 1450790-52-9 is not yet widely marketed, its derivatives are being investigated by several biotech firms. The rise of AI-driven drug discovery platforms has further accelerated interest, as machine learning models can predict its interactions with biological targets more efficiently than traditional methods.
In summary, 2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one represents a promising candidate for multiple industries. Its structural complexity and functional adaptability make it a subject of ongoing research, particularly in addressing challenges like drug resistance and sustainable agriculture. As scientific inquiries continue to grow, this compound is poised to play a pivotal role in next-generation innovations.
1450790-52-9 (2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)